(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol
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Overview
Description
The compound “(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol” is characterized by a pyrrolidine ring and a pyridine ring . In the ROESY spectrum, aryl proton “1” and methine proton “3” show a common NOE to methylene proton “2b”. This suggests a trans-relationship between the two aryl rings in the molecule .Scientific Research Applications
Drug Discovery: Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, a core component of “(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol”, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization , contributes to the stereochemistry of the molecule, and increases three-dimensional coverage .
Selective Androgen Receptor Modulators (SARMs)
Derivatives of pyrrolidine, such as “(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol”, have been synthesized as SARMs. These compounds are optimized to modulate androgen receptors for potential therapeutic applications .
Anti-Fibrosis Activity
Novel 2-(Pyridin-2-yl) pyrimidine derivatives, which can be synthesized from pyrrolidine-based compounds, have shown promising anti-fibrotic activities. They inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Synthesis of Heterocyclic Compounds
The pyrrolidine moiety is instrumental in constructing novel heterocyclic compound libraries with potential biological activities. It serves as a privileged structure in medicinal chemistry, leading to the development of diverse biologically active compounds .
Catalyst-Free Synthesis
“(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol” can be used in catalyst-free synthesis methods to obtain substituted pyridin-2-yl and quinolin-2-yl carbamates. This approach is valuable for generating a variety of biologically active compounds .
Metabolic Stability Studies
Compounds derived from pyrrolidine, such as “(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol”, have been tested for oxidative metabolism in human and rat liver microsomes. These studies are crucial for understanding the metabolic stability and potential drug interactions .
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing the activity of different proteins and enzymes .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds with a pyrrolidine ring have been shown to have various biological effects, depending on their specific targets and mode of action .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
properties
IUPAC Name |
(1-pyridin-2-ylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTZVPOJPUXUKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol |
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